molecular formula C14H11ClN2O3S2 B2795781 N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide CAS No. 1374679-57-8

N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide

Cat. No. B2795781
CAS RN: 1374679-57-8
M. Wt: 354.82
InChI Key: MCWTWTZMFDPPLO-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a type of heterocyclic compound that have been extensively studied for their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In one study, the synthesis of N’-(1,3-benzothiazol-2-yl)-arylamide derivatives was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed that these compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .


Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their potential as optical materials . They are also known to undergo a variety of chemical reactions, including condensation with aldehydes, ketones, acids, or acyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For example, one study reported the melting point of a synthesized benzothiazole derivative as 208–210 °C .

Safety And Hazards

The safety data sheet for a related compound, N-(1,3-benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Benzothiazole derivatives continue to be a topic of interest in research due to their diverse biological activities and potential applications. Future research may focus on the synthesis of benzothiazole compounds related to green chemistry, and the exploration of their biological potential .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S2/c1-20-12-8-9(6-7-10(12)15)22(18,19)17-14-16-11-4-2-3-5-13(11)21-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWTWTZMFDPPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-4-chloro-3-methoxybenzene-1-sulfonamide

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